4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid
Vue d'ensemble
Description
“4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid” is a chemical compound with the molecular formula C24H30O3 . It has a molecular weight of 366.5 g/mol . The IUPAC name for this compound is 4-[1-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid .
Synthesis Analysis
The synthesis of this compound and its analogues has been described in several studies . These studies have evaluated these compounds for their retinoid X receptor (RXR) selective agonism .Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid group attached to a hydroxy-substituted pentamethyltetrahydronaphthalene group . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The compound has been used as a starting material in the synthesis of novel analogues . These analogues have been evaluated for their ability to selectively agonize the retinoid X receptor (RXR) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 366.5 g/mol and a XLogP3-AA value of 5.9, indicating its lipophilicity . It has two hydrogen bond donors and three hydrogen bond acceptors .Applications De Recherche Scientifique
RXR-Selective Agonism and Cancer Treatment
- Sulfonic acid analogues of this compound, including bexarotene, were synthesized and evaluated for selective retinoid X receptor (RXR) agonism. These compounds, especially bexarotene, have been approved by the FDA for treating cutaneous T-cell lymphoma (CTCL). However, they can provoke side effects by impacting RXR-dependent receptor pathways. The analogues displayed potential in binding RXR and showed effectiveness in inhibiting proliferation in CTCL cells, suggesting similar or enhanced therapeutic potential with more selective RXR activation and minimal cross-signaling of the retinoic acid receptor (Heck et al., 2016).
PET Imaging for RXR
- A new fluorine-18-labeled analogue of bexarotene was synthesized for PET (Positron Emission Tomography) imaging of the retinoid X receptor. This development is significant in the context of imaging studies and tracking RXR in living organisms (Wang et al., 2014).
Potential Treatment for CNS Diseases
- An RXR partial agonist, closely related to the studied compound, was synthesized and labeled for PET imaging. This was done to explore the treatment potential for central nervous system (CNS) diseases such as Alzheimer's and Parkinson's, based on the therapeutic effects of bexarotene in rodent models. The study found that the compound is distributed to the brain, making it a candidate for CNS disease treatment (Shibahara et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[1-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-15-13-19-20(23(4,5)12-11-22(19,2)3)14-18(15)24(6,27)17-9-7-16(8-10-17)21(25)26/h7-10,13-14,27H,11-12H2,1-6H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJOZWPYZHBYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)(C3=CC=C(C=C3)C(=O)O)O)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676778 | |
Record name | 4-[1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852524-20-0 | |
Record name | 4-[1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.